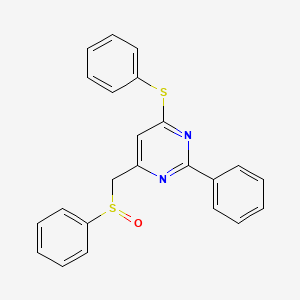![molecular formula C17H16N4O2S B2668290 Benzo[d]thiazol-2-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 2034440-92-9](/img/structure/B2668290.png)
Benzo[d]thiazol-2-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Benzo[d]thiazol-2-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone” is a compound that is related to a class of molecules that have been studied for their potential therapeutic applications . These molecules often contain a benzothiazole moiety, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). In the context of medicinal chemistry, benzothiazole derivatives have been investigated for their potential anti-Parkinsonian and anti-inflammatory properties .
Synthesis Analysis
The synthesis of similar benzothiazole derivatives has been described in the literature . For instance, one method involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry . For example, the IR spectrum can provide information about the types of functional groups present in the molecule, while the NMR spectrum can give insights into the molecule’s carbon and hydrogen framework .Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives can be complex and depend on the specific substituents present on the benzothiazole ring. In some cases, these compounds have been found to exhibit reactivity due to the presence of the benzothiazole moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be influenced by the specific substituents present on the benzothiazole ring. For example, the melting point and solubility of these compounds can vary widely . Additionally, these compounds often comply with Lipinski’s rule of five, which is a rule of thumb to evaluate the druglikeness of a chemical compound .Applications De Recherche Scientifique
Antimicrobial and Antitubercular Applications
One significant application of compounds related to Benzo[d]thiazol-2-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone is in the development of new anti-mycobacterial chemotypes. A study by Pancholia et al. (2016) identified this scaffold as promising for anti-tubercular activity. The research synthesized thirty-six structurally diverse benzo[d]thiazole-2-carboxamides and tested them against Mycobacterium tuberculosis H37Rv strain, with seventeen compounds showing potential having MICs in the low micromolar range (Pancholia et al., 2016).
Anticancer Activity
Research into the anticancer properties of similar compounds has shown promising results. For example, a study by Inceler et al. (2013) synthesized novel thiophene-containing 1,3-diarylpyrazole derivatives, demonstrating potent growth inhibitory effects on Raji and HL60 cancer cells (Inceler et al., 2013). Another study by Xu et al. (2017) synthesized and evaluated novel pyrazoline derivatives for cytotoxic effects on HepG-2 cells, identifying compounds with significant anticancer potential (Xu et al., 2017).
Drug Discovery and Development
These compounds have also been explored for their utility in drug discovery, especially as part of the process in synthesizing new therapeutic agents. The synthesis and characterization of derivatives, such as those explored by Mumtaz et al. (2015) and El-Emary et al. (2005), demonstrate the broad applicability of these compounds in generating novel pharmaceuticals with potential antimicrobial and anticancer activities (Mumtaz et al., 2015; El-Emary et al., 2005).
Mécanisme D'action
The mechanism of action of benzothiazole derivatives can vary depending on the specific biological activity being studied. For instance, some benzothiazole derivatives have been found to exhibit anti-Parkinsonian activity, potentially through interactions with the adenosine A2A receptor . Other benzothiazole derivatives have shown anti-inflammatory activity, possibly through inhibition of cyclooxygenase enzymes .
Safety and Hazards
The safety and hazards associated with benzothiazole derivatives can depend on the specific compound and its intended use. As with any chemical compound, appropriate safety precautions should be taken when handling these substances. It’s important to note that while some benzothiazole derivatives have shown promising therapeutic potential, further studies are needed to fully assess their safety and efficacy .
Orientations Futures
The study of benzothiazole derivatives is a dynamic field with potential for future discoveries. These compounds have shown promise in various therapeutic applications, including as potential anti-Parkinsonian and anti-inflammatory agents . Future research may focus on optimizing the chemical structures of these compounds to enhance their therapeutic effects, reduce potential side effects, and improve their pharmacokinetic properties. Additionally, further studies are needed to elucidate the precise mechanisms of action of these compounds.
Propriétés
IUPAC Name |
1,3-benzothiazol-2-yl-(3-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c22-17(16-20-13-5-1-2-6-14(13)24-16)21-9-3-4-12(11-21)23-15-10-18-7-8-19-15/h1-2,5-8,10,12H,3-4,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKXPGHWECBVLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC3=CC=CC=C3S2)OC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


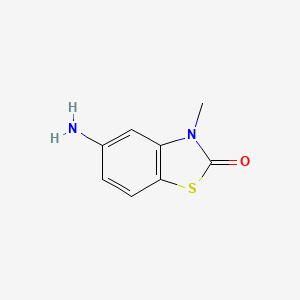
![N-(4-bromophenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2668214.png)
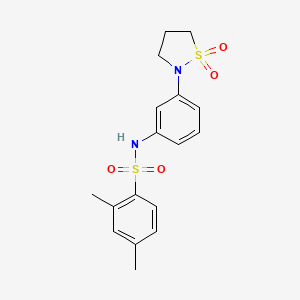

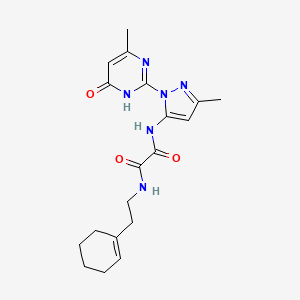
![3-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2668219.png)
![6-Chloro-1,3-diiodoimidazo[1,5-a]pyridine](/img/structure/B2668220.png)
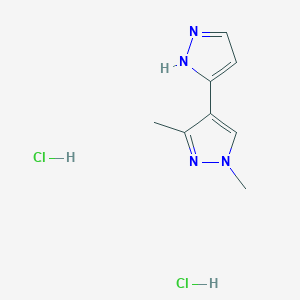
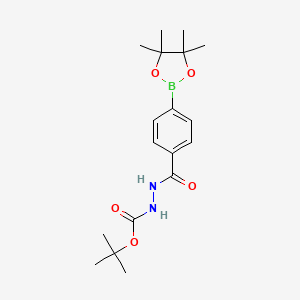
![3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2668225.png)

